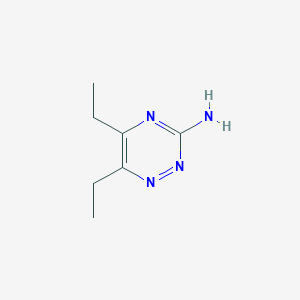

Diethyl-1,2,4-triazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

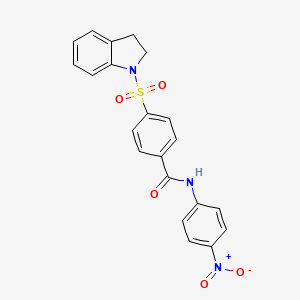

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves reactions with coupling reagents such as boronic acids, and terminal alkynes in the presence of a palladium catalyst . Other reactions such as amination of the triazine at position 5, followed by electrophilic reactions with phenyl isocyanates and benzoyl chlorides, are performed to form new monoureido and benzoylated compounds .

Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .

Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely. For example, 3-amino-1,2,4-triazine appears as an orange powder .

Applications De Recherche Scientifique

Antimicrobial Activity

Scientific Field

Application Summary

1,3,5-triazine aminobenzoic acid derivatives, which can be synthesized from 1,2,4-triazine, have been found to exhibit antimicrobial activity .

Methods of Application

These derivatives were prepared by conventional methods or using microwave irradiation. The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .

Results

Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. In particular, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .

α-Glucosidase Inhibition

Application Summary

1,2,3-benzotriazin-4 (3H)-one sulfonamides, which can be synthesized from 1,2,4-triazine, have been found to inhibit α-glucosidase, an enzyme that plays a key role in the regulation of blood sugar levels .

Methods of Application

These sulfonamides were synthesized at room temperature under mild conditions using 2,4,6-Trichloro-1,3,5-triazine: N,N-dimethylformamide (TCT: DMF) adduct .

Results

Many of the synthesized compounds demonstrated good to excellent α-glucosidase inhibition activity. The compound 5c with dimethyl substituent was found to be a more potent inhibitor than acarbose with the IC50 value of 29.75±0.14μM .

Separation of Trivalent Actinides from Lanthanides

Scientific Field

Application Summary

2,6-bis (5,6-dialkyl-1,2,4-triazin-3-yl) pyridines, which can be synthesized from 1,2,4-triazine, have been used in solvent extraction studies for the separation of trivalent actinides from lanthanides .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results

The studies have shown promising results with respect to separation factor and efficiency in acidic medium .

Complexation of Cm (III) and Eu (III)

Scientific Field

Application Summary

4-t-butyl-6,6′-bis-(5,6-diethyl-1,2,4-triazin-3-yl)-2,2′-bipyridine (t-Bu-C2-BTBP), which can be synthesized from 1,2,4-triazine, has been used to study the complexation of Cm (III) and Eu (III) in water/2-propanol solution .

Methods of Application

With increasing ligand concentration, 1:2 complexes [M(t-Bu-C2-BTBP)2(H2O)]3+ form from the solvated metal ions .

Results

The specific results or outcomes obtained were not detailed in the source .

Anticancer Activity

Application Summary

Pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, i.e., pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo [4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines, have shown significant activity against different tumor cell lines .

Results

These compounds prove significant activity against different tumor cell lines and can be high potential therapeutic candidates .

Energy-related Functions

Scientific Field

Application Summary

Triazine and tetrazine derivatives have been found to have great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Results

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Safety And Hazards

Orientations Futures

Research on 1,2,4-triazine derivatives continues to be a significant focus due to their potential pharmacological activities and applications in high energy materials . Future work may explore the modification and optimization of different electrophiles and carbon–carbon coupling on mono- and di-amino-1,2,4-triazine .

Propriétés

IUPAC Name |

5,6-diethyl-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQZUYWMLBVGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)N)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-1,2,4-triazin-3-amine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)

![2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide](/img/structure/B2628623.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)